![molecular formula C18H11ClN4O2S B2586653 6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874466-87-2](/img/structure/B2586653.png)
6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves electrophilic substitution, which occurs readily on indole due to excessive π-electrons delocalization1. However, the specific synthesis process for “6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is not available in the literature I found.Molecular Structure Analysis
The molecular structure of similar compounds often contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature1.
Chemical Reactions Analysis
The specific chemical reactions involving “6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” are not available in the literature I found.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often crystalline and colorless in nature with specific odors1. However, the specific properties for “6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” are not available in the literature I found.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
This compound belongs to a class of compounds known for their complex synthesis processes and structural uniqueness. For instance, studies have detailed the synthesis of closely related triazolothiadiazole and triazolothiadiazine derivatives, emphasizing the use of different reagents and conditions for synthesis and characterization through spectroscopic techniques and X-ray crystallography (Shivananju Nanjunda-Swamy et al., 2005; I. Khan et al., 2014). These studies provide a foundation for understanding the compound's synthesis, emphasizing the importance of meticulous process control and the use of advanced analytical tools for structural elucidation.
Biological Activities and Pharmacological Applications
Research has also been focused on evaluating the biological and pharmacological activities of triazolothiadiazole derivatives. For example, compounds within this chemical class have been assessed for their antiviral, anti-inflammatory, and anticancer properties (D. Sunil et al., 2010; M. Akhter et al., 2014). These studies highlight the compound's potential in drug development, particularly in targeting specific diseases through novel mechanisms of action.
Antimicrobial and Anticonvulsant Potential
Several derivatives of this chemical class have demonstrated significant antimicrobial and anticonvulsant activities, suggesting their utility in developing new therapeutic agents. Compounds have shown promising results against various bacterial and fungal strains, as well as in models of convulsion, highlighting their broad-spectrum potential in treating infections and neurological disorders (Xianqing Deng et al., 2012; S. Swamy et al., 2006).
Safety And Hazards
The safety and hazards of similar compounds often depend on their specific structure and properties. For example, some compounds may be hazardous to aquatic life or cause eye damage2. However, the specific safety and hazards for “6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” are not available in the literature I found.
Direcciones Futuras
Given the diverse biological activities of similar compounds, there is immeasurable potential to be explored for newer therapeutic possibilities1. Researchers are interested in synthesizing various scaffolds of similar compounds for screening different pharmacological activities1.
I hope this information is helpful. If you have more specific information about the compound or if it’s known under a different name, I might be able to provide more detailed information.
Propiedades
IUPAC Name |
6-[5-(3-chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O2S/c1-10-13(7-8-24-10)16-20-21-18-23(16)22-17(26-18)15-6-5-14(25-15)11-3-2-4-12(19)9-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGCQRFVMOSEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[5-(3-Chlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

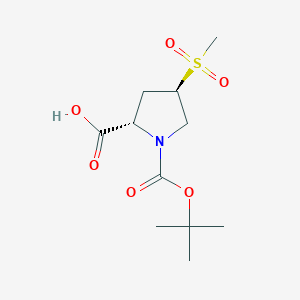
![3-(4-Chlorobenzyl)-8-(4-ethylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2586572.png)
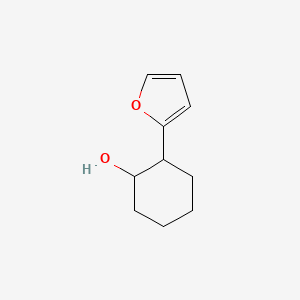
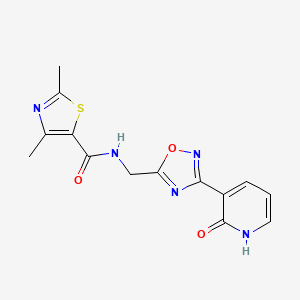
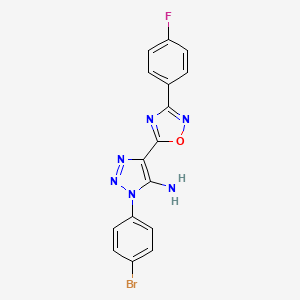
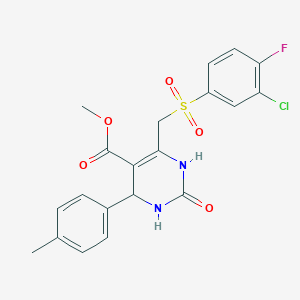
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2586580.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)propanamide](/img/structure/B2586583.png)
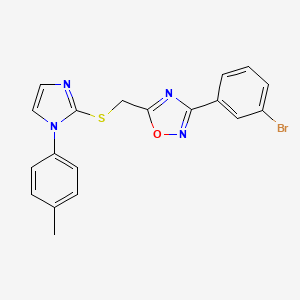
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2586585.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinoxalin-6-yl)methanone](/img/structure/B2586586.png)
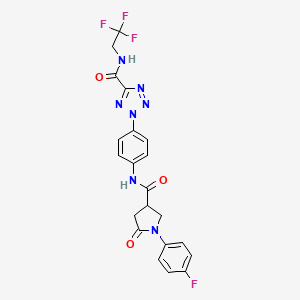

![[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2586593.png)